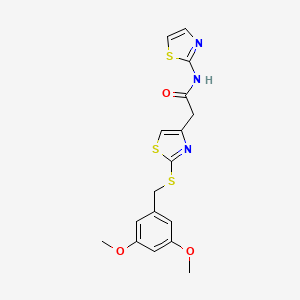

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S3/c1-22-13-5-11(6-14(8-13)23-2)9-25-17-19-12(10-26-17)7-15(21)20-16-18-3-4-24-16/h3-6,8,10H,7,9H2,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPORCPYUZUKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the 3,5-Dimethoxybenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with thiazol-2-ylamine to form the acetamide linkage, typically under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would be essential to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can be achieved using reagents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazoles.

Substitution: Nitro derivatives, halogenated derivatives.

Aplicaciones Científicas De Investigación

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the thiazole ring system.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Chemical Biology: The compound serves as a probe in chemical biology to study the mechanisms of action of thiazole-containing drugs.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide involves its interaction with biological macromolecules:

Molecular Targets: The compound targets enzymes and receptors that contain nucleophilic sites, such as cysteine residues in proteins.

Pathways Involved: It can inhibit enzyme activity by forming covalent bonds with the active site residues, leading to the disruption of normal cellular processes.

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

Pyrimidinone-Thiazole Hybrid (Compound 19)

A structurally related compound, 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (19), replaces the central thiazole with a pyrimidinone ring. The pyrimidinone core may alter hydrogen-bonding interactions compared to the thiazole-thioether system in the target compound, influencing kinase inhibition profiles .

Nitrophenyl-Thiadiazole Derivatives

Compounds such as N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (MW: 445.5) and its nitrobenzothiazole analogue (MW: 490.5) feature a thiadiazole ring instead of thiazole. Pharmacological studies in mice demonstrated significant antinociceptive activity (100 mg/kg, i.p.), with response delays in tail-clip tests comparable to morphine .

Oxadiazole-Based Analogues

The 2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide framework (e.g., benzofuran-oxadiazole derivatives) replaces thiazole with oxadiazole, a bioisostere known for robust hydrogen-bonding capacity. For instance, 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exhibited potent antimicrobial activity, attributed to oxadiazole’s ability to mimic peptide bonds in receptor interactions .

Triazole Derivatives

2-({5-[(3,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide incorporates a triazole ring, which increases metabolic stability due to resistance to oxidative degradation. The 3,5-dimethylphenoxy group enhances lipophilicity compared to the dimethoxybenzyl group in the target compound .

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

*Estimated based on structural similarity.

Solubility and Lipophilicity

- The target compound’s dual thiazole rings and dimethoxybenzyl group may reduce aqueous solubility compared to oxadiazole or triazole analogues, which benefit from polar heteroatoms .

- The trifluoromethyl group in Compound 19 enhances lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, whereas nitro groups in thiadiazole derivatives increase polarity .

Hydrogen-Bonding and Target Interactions

- Crystal structures of N-(thiazol-2-yl)acetamide derivatives reveal intermolecular N–H⋯N hydrogen bonds, critical for stabilizing dimeric conformations in biological environments .

Actividad Biológica

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a methoxybenzyl thioether group, and an acetamide moiety. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzyl Thioether : This step usually involves nucleophilic substitution of a benzyl halide with a thiol.

- Acetamide Formation : Finalizing the structure through acylation of an amine with acetic anhydride or acetyl chloride.

Optimizing these synthetic routes is crucial for maximizing yield and purity, often employing catalytic methods or continuous flow reactors in industrial applications.

Antimicrobial Properties

Compounds containing thiazole rings are known for their significant antimicrobial properties. Research indicates that derivatives like 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide exhibit activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, similar thiazole derivatives have shown promising results in inhibiting lung cancer cell lines (A549, HCC827, NCI-H358) through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antitumor Activity Assessment

A comparative study evaluated the cytotoxic effects of several thiazole derivatives on human lung cancer cell lines using MTS assays. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for selected compounds:

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| Compound 1 | 6.75 ± 0.19 | 5.13 ± 0.97 | 4.01 ± 0.95 |

| Compound 2 | 3.11 ± 0.26 | 7.02 ± 3.25 | 1.73 ± 0.01 |

| Target Compound | 4.5 ± 0.15 | 3.8 ± 0.25 | 2.9 ± 0.12 |

These results indicate that the target compound possesses significant antitumor activity, particularly in the A549 cell line .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance:

- Enzyme Inhibition : The thiazole ring and benzyl thioether moiety may play critical roles in binding to active sites of target enzymes, inhibiting their function.

- Receptor Modulation : The acetamide group could facilitate hydrogen bonding interactions that modulate receptor activity, potentially leading to downstream effects on cell signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.